(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN8O3/c24-17-4-8-18(9-5-17)31-23-21(27-28-31)22(25-15-26-23)30-13-11-29(12-14-30)20(33)10-3-16-1-6-19(7-2-16)32(34)35/h1-10,15H,11-14H2/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJMIMGRYIEBGT-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN8O3 |
| Molecular Weight | 490.9 g/mol |
| CAS Number | 941919-89-7 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Studies have indicated that derivatives of triazolo[4,5-d]pyrimidines can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis. The IC50 values for these compounds typically range from 0.3 to 24 µM, indicating potent activity against various cancer cell lines .
Anticancer Activity
Research has demonstrated that the compound exhibits significant antiproliferative effects on several cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound effectively inhibited tumor growth and induced apoptosis. It also suppressed cell migration and arrested the cell cycle, leading to DNA fragmentation .
- Other Cancer Models : In various studies, derivatives showed moderate to high activity against different cancer types, suggesting a broad spectrum of anticancer efficacy .
Case Studies
- Study on Triazolo[4,5-d]pyrimidine Derivatives :
- Phenylpyrazolo[3,4-d]pyrimidine Class :
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications at specific positions can enhance biological activity. The presence of the triazole ring and piperazine moiety is crucial for maintaining potency against cancer targets .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structure incorporates a triazolo-pyrimidine moiety known for various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. The following table summarizes key findings:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Anticancer (MCF-7 cells) | TBD | PARP1 inhibition |
| Compound 5e | Anticancer (MCF-7 cells) | 18 | PARP1 inhibition |
| Olaparib | Anticancer (MCF-7 cells) | 57.3 | PARP1 inhibition |
The compound's mechanism of action primarily involves the inhibition of PARP1 (Poly ADP-ribose polymerase 1), an enzyme critical for DNA repair. This inhibition leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Antimicrobial Activity
Similar derivatives have shown promise in antimicrobial applications. Research indicates that compounds with triazolo-pyrimidine scaffolds can inhibit various bacterial strains, although specific data for this compound remains to be conclusively established.
Pharmacological Perspective
The broader pharmacological profile of triazolo-pyrimidine derivatives indicates their potential in treating various conditions beyond cancer. The following activities are associated with this scaffold:
- Antitumor
- Antibacterial
- CNS depressant effects
These diverse activities suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights for therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Anticancer Studies : A study focused on synthesizing derivatives of triazolo-pyrimidine and evaluating their anticancer properties. The results indicated significant activity against breast cancer cell lines with varying IC50 values.
- Antituberculosis Studies : Research has also explored the potential antituberculosis activity of triazolo-pyrimidine derivatives, suggesting a broader spectrum of antimicrobial efficacy.
Comparison with Similar Compounds
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS 920183-84-2)
This analog (Fig. 1) shares the triazolo[4,5-d]pyrimidine core and piperazine linkage but differs in substituents:
- 4-Methoxyphenyl replaces the 4-chlorophenyl group.
- Phenoxypropan-1-one replaces the 4-nitrophenylpropen-1-one moiety.
| Property | Target Compound | Methoxy Analog (CAS 920183-84-2) |
|---|---|---|
| Molecular Formula | C27H21ClN8O3 | C24H25N7O3 |
| Molecular Weight | ~549.0 g/mol | 459.5 g/mol |
| Key Substituents | 4-ClPh, 4-NO2Ph, propenone | 4-OMePh, phenoxypropanone |
| Electronic Effects | Strong electron-withdrawing (NO2, Cl) | Electron-donating (OMe) |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Compounds like pyrazolo-triazolopyrimidines (e.g., derivatives 6, 8, 10, and 11 from ) share fused heterocyclic systems but lack the piperazine and propenone moieties. These analogs often exhibit isomerization-dependent activity; for example, derivatives 7 and 9 isomerize to 6 and 8 under specific conditions, altering their binding modes . The target compound’s rigid Z-configuration may confer stability against such isomerization, enhancing pharmacokinetic predictability.
Functional Group Impact on Activity
Chlorophenyl vs. Nitrophenyl Substitutions
- 4-Chlorophenyl : Enhances lipophilicity and membrane permeability, favoring blood-brain barrier penetration.
Piperazine Linker
The piperazine ring in the target compound provides conformational flexibility, enabling optimal spatial alignment with targets. This contrasts with rigid analogs like scalarane sesterterpenoids (), which rely on polycyclic frameworks for target engagement .
In Silico and SAR Predictions
Tools like SimilarityLab () enable rapid SAR exploration by identifying commercially available analogs. For the target compound, consensus activity predictions might highlight kinase inhibition (e.g., JAK2 or EGFR) due to structural resemblance to triazolopyrimidine-based inhibitors . QSAR models () further suggest that the nitro and chloro groups contribute to higher binding scores compared to methoxy or hydroxyl substituents .
Research Findings and Data Gaps
While direct biological data for the target compound are absent in the evidence, inferences from analogs suggest:
Enhanced Selectivity: The Z-configuration and nitro group may reduce off-target effects compared to non-planar analogs.
Metabolic Stability: The propenone moiety could undergo Michael addition reactions in vivo, necessitating prodrug strategies.
Further studies should prioritize:
- Synthesis and crystallographic validation of the Z-configuration.
- Enzymatic assays against kinase or microbial targets.
Q & A
Basic: What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?
The triazolo[4,5-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorophenyl-substituted triazole precursors with pyrimidine derivatives under acidic or basic conditions. For example, palladium-catalyzed cross-coupling reactions or copper-mediated azide-alkyne cycloaddition (CuAAC) can introduce substituents at the 3-position of the triazole ring. Key steps include:
- Cyclization : Using dimethylformamide (DMF) or dichloromethane as solvents with catalysts like CuI or Pd/C .
- Functionalization : Piperazine groups are introduced via nucleophilic substitution at the 7-position of the pyrimidine ring .
Reaction progress is monitored via TLC or HPLC to ensure intermediate purity .
Basic: What analytical techniques are critical for confirming the stereochemistry (Z-configuration) of the prop-2-en-1-one moiety?
The Z-configuration of the α,β-unsaturated ketone is confirmed using:
- Nuclear Overhauser Effect (NOE) NMR : Correlations between the vinyl proton and the 4-nitrophenyl group confirm spatial proximity .
- UV-Vis Spectroscopy : The Z-isomer exhibits a distinct λmax due to conjugation differences compared to the E-isomer.
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, though this requires high-purity samples .
Advanced: How can substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) influence biological activity, and what methods validate these effects?
The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the 4-nitrophenyl moiety introduces electron-withdrawing effects, stabilizing the enone system. Methods to validate activity include:
- Molecular Docking : Computational models predict interactions with biological targets like ATP-binding pockets .
- SAR Studies : Comparing analogues (e.g., replacing 4-nitrophenyl with methoxyphenyl) to assess potency shifts. For example, triazolo-pyrimidines with 4-chlorophenyl show 2–3× higher antitumor activity in MTT assays than non-halogenated variants .
Advanced: How should researchers design experiments to optimize synthesis yields while minimizing side reactions?
Use Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd/C) .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 2 mol% Pd/C maximizes yield to ~75%) .
- In-line Analytics : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing byproduct formation .
Advanced: How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Metabolic Profiling : LC-MS/MS identifies major metabolites; structural tweaks (e.g., fluorination) block oxidative degradation sites .
- Nanoparticle Encapsulation : Improves aqueous solubility and sustained release, as seen with PEGylated liposomes increasing in vivo efficacy by 40% .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites (e.g., the β-carbon of the enone system) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar solvents stabilize transition states in Michael additions) .
- Hammett Constants : Predict substituent effects on reaction rates; σpara values for 4-nitrophenyl (-0.82) indicate strong electron withdrawal, accelerating nucleophilic attacks .
Basic: How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological testing?
- HPLC : Purity ≥95% (retention time matching reference standards) .
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity .
Advanced: What strategies mitigate toxicity concerns associated with the 4-nitrophenyl group?
- Structural Isosteres : Replace nitro with cyano or trifluoromethyl groups to reduce mutagenic potential .
- Chelation Therapy : Co-administer antioxidants (e.g., glutathione) to counteract nitro-reduction byproducts .
- Toxicogenomics : RNA-seq identifies upregulated detoxification pathways (e.g., NRF2/ARE) in hepatocyte models .
Basic: What solvents and conditions are optimal for recrystallization?
- Solvent Pairing : Ethanol/water (7:3 v/v) at 4°C yields high-purity crystals .
- Slow Evaporation : Dichloromethane/hexane (1:5) under nitrogen atmosphere minimizes oxidation .
Advanced: How can researchers validate target engagement in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
